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Executive Summary
Ficlatuzumab, also known as AV-299, is a potent, humanized IgG1 monoclonal antibody that

specifically targets Hepatocyte Growth Factor (HGF).[1][2] By neutralizing HGF, ficlatuzumab

prevents the activation of its cognate receptor, c-Met, a receptor tyrosine kinase.[3] The HGF/c-

Met signaling pathway is a critical driver of tumor growth, invasion, angiogenesis, and

metastasis, and its dysregulation is implicated in a wide range of human cancers.[1][2]

Furthermore, this pathway is a known mediator of resistance to other targeted therapies,

particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2] This guide

provides a comprehensive overview of the pharmacology of ficlatuzumab, detailing its

mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical

and clinical findings.

Introduction to the HGF/c-Met Pathway
Hepatocyte Growth Factor (HGF) is the sole known ligand for the c-Met receptor.[1] Their

interaction triggers the dimerization and autophosphorylation of the c-Met receptor, activating

its tyrosine kinase function.[4][5] This initiates a cascade of downstream intracellular signaling

pathways, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental for

cellular proliferation, survival, motility, and morphogenesis.[2][5] In oncology, the aberrant

activation of the HGF/c-Met axis, often through overexpression of HGF and/or c-Met, is

associated with aggressive disease and poor prognosis in numerous cancers, including head
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and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute

myeloid leukemia (AML).[2][4][5]

Mechanism of Action
Ficlatuzumab functions by binding to the HGF ligand with high affinity and specificity, thereby

physically preventing it from binding to and activating the c-Met receptor.[3][6] This

neutralization of HGF effectively inhibits the ligand-mediated activation of the entire HGF/c-Met

signaling cascade.[7] The consequences of this inhibition include the downregulation of tumor

cell proliferation, migration, and invasion. Preclinical studies have shown that ficlatuzumab can

mitigate epithelial-to-mesenchymal transition (EMT), a key process in metastasis. A critical

aspect of ficlatuzumab's therapeutic rationale is its ability to counteract resistance to EGFR

inhibitors. HGF-induced c-Met activation is a well-established escape mechanism for EGFR

blockade, as the two pathways converge on the same downstream signaling mediators like

PI3K/AKT and ERK/MAPK.[2] By inhibiting HGF, ficlatuzumab can potentially resensitize

tumors to EGFR-targeted therapies or prevent the development of resistance.[2][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.fiercehn.com/for-healthcare-professionals/how-it-works/
https://www.creativebiolabs.net/ficlatuzumab-overview.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425277/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ficlatuzumab
https://synapse.patsnap.com/article/what-is-ficlatuzumab-used-for
https://pubmed.ncbi.nlm.nih.gov/29346833/
https://www.fiercehn.com/for-healthcare-professionals/how-it-works/
https://www.fiercehn.com/for-healthcare-professionals/how-it-works/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3593708/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Space

HGF
(Hepatocyte Growth Factor)

c-Met Receptor

Binds & Activates

Ficlatuzumab
(AV-299)

PI3K

Activates

RAS

Activates

AKT

Cell Proliferation,
Survival, Invasion,

Angiogenesis

MAPK

Click to download full resolution via product page

Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.
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Pharmacodynamics
Clinical studies have demonstrated that ficlatuzumab effectively modulates the HGF/c-Met

pathway in patients. In a Phase I trial involving patients with advanced solid tumors and liver

metastases, treatment with ficlatuzumab at the recommended Phase 2 dose (RP2D) of 20

mg/kg resulted in significant changes in key biomarkers within the tumor.[9][10] These findings

confirm the on-target activity of the drug.[9] An interesting pharmacodynamic effect is the

observed increase in total serum HGF levels following ficlatuzumab administration.[9][11] This

is likely due to the formation of ficlatuzumab-HGF complexes, which prolongs the half-life of

HGF in circulation.

Table 1: Pharmacodynamic Effects of Ficlatuzumab (20 mg/kg) in Patients with Advanced Solid

Tumors

Biomarker
Median Change from
Baseline

Citation

Tumor p-Met -53% [9][11]

Tumor p-ERK -43% [9][11]

Tumor p-Akt -2% [9][11]

Serum HGF +33% [9][11]

Data from a Phase I study in patients with advanced solid tumors and liver metastases.[9]

Pharmacokinetics
Ficlatuzumab exhibits a pharmacokinetic profile typical of a humanized IgG1 monoclonal

antibody.[8][10] It is characterized by a long terminal half-life and low systemic clearance.[8][12]

Pharmacokinetic analysis across dose-escalation cohorts demonstrated linear

pharmacokinetics.[9][10] The drug is administered as an intravenous infusion, typically every

two weeks.[13]

Table 2: Pharmacokinetic Parameters of Ficlatuzumab
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Parameter Value Citation

Terminal Half-Life 7.4 - 10 days [9][10][12]

Systemic Clearance Low [8][12]

Kinetics Linear [9][10]

| Recommended Phase 2 Dose | 20 mg/kg every 14 days |[9][11] |

Preclinical and Clinical Development
Ficlatuzumab has been evaluated as both a monotherapy and in combination with other anti-

cancer agents across a variety of malignancies.

Preclinical Evaluation
In preclinical xenograft models, ficlatuzumab has demonstrated potent anti-tumor effects.[14] In

a mouse brain orthotopic model of glioblastoma, ficlatuzumab treatment resulted in a dose-

dependent improvement in survival, both as a monotherapy and in combination with

temozolomide.[15] In vitro studies using HNSCC cell lines showed that ficlatuzumab effectively

reduces proliferation, migration, and invasion induced by tumor-associated fibroblasts (TAFs),

which secrete HGF.[12]

Clinical Trials
Ficlatuzumab has been studied in numerous clinical trials for cancers including HNSCC,

NSCLC, AML, and pancreatic cancer.[1][13]

Head and Neck Squamous Cell Carcinoma (HNSCC): The combination of ficlatuzumab with

the EGFR inhibitor cetuximab has shown significant promise in patients with recurrent or

metastatic HNSCC, particularly in the HPV-negative subgroup.[1][16] Dysregulation of the

HGF/c-Met pathway is a key resistance mechanism to cetuximab.[17][18] A randomized Phase

2 study demonstrated a statistically significant improvement in progression-free survival (PFS)

for the combination compared to ficlatuzumab alone in a pan-refractory population.[16][19] This

has led to the initiation of the FIERCE-HN Phase 3 trial.[1][20]
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FIERCE-HN Phase 3 Trial Design
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Caption: Workflow for the FIERCE-HN Phase 3 clinical trial.[1][21]

Table 3: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase 2,

NCT03422536)
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Treatment Arm Population Median PFS ORR Citation

Ficlatuzumab +

Cetuximab
All Patients 3.7 months 19% [16]

HPV-Negative 3.8 months 38% [19]

Ficlatuzumab

Monotherapy
All Patients 1.8 months 4% [16]

PFS: Progression-Free Survival; ORR: Overall Response Rate.

Non-Small Cell Lung Cancer (NSCLC): Ficlatuzumab has been evaluated in combination with

EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[7][22] A Phase 1b study in Asian patients

with advanced NSCLC found the combination to be well-tolerated, with an objective response

rate (ORR) of 33% in the 20 mg/kg cohort.[7] This provides a clinical rationale for combining

HGF and EGFR inhibition to overcome TKI resistance.[8]

Table 4: Clinical Efficacy of Ficlatuzumab + Gefitinib in Advanced NSCLC (Phase 1b)

Ficlatuzumab
Dose

N
Objective
Response
Rate (ORR)

Disease
Stabilization

Citation

10 mg/kg 3 0% N/A [7]

20 mg/kg 12 33%
4 additional

patients
[7]

Patients received ficlatuzumab every 2 weeks plus daily gefitinib 250 mg.

Safety and Tolerability
Ficlatuzumab has been generally well-tolerated in clinical trials, both as a monotherapy and in

combination regimens.[9][12] The adverse event profile is manageable and consistent with its

mechanism of action and that of its combination partners.[17][23]

Table 5: Common Treatment-Emergent Adverse Events (Any Grade)
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Adverse Event
Ficlatuzumab
Monotherapy

Ficlatuzumab +
Cetuximab

Citation

Hypoalbuminemia 66% 76% [23]

Edema 25% 44% [23]

Acneiform Rash N/A 82% [23]

Asthenia 32% N/A [11]

Hepatic Pain 32% N/A [11]

Data compiled from separate Phase 1 and Phase 2 studies.

Experimental Protocols
Detailed protocols are study-specific. However, the general methodologies employed in the

clinical evaluation of ficlatuzumab can be summarized.

Phase I Dose-Escalation Study (Advanced Solid Tumors):

Design: An open-label, single-center, dose-escalation study.[9]

Patient Population: Patients with advanced solid tumors and liver metastases with p-Met-

positive tumors.[9][11]

Methodology: Patients were enrolled in cohorts receiving ficlatuzumab at 2, 10, or 20

mg/kg via a 30-minute intravenous infusion once every 14-day cycle.[9][11]

Primary Objectives: Evaluate safety, tolerability, and pharmacodynamic effects in tumor

biopsies.[9]

Secondary Objectives: Evaluate pharmacokinetic profile and preliminary anti-tumor

activity.[9]

Phase 2 Randomized Study (HNSCC):

Design: A randomized, two-arm study.[16][18]
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Patient Population: Patients with recurrent/metastatic HNSCC resistant to cetuximab,

platinum chemotherapy, and anti-PD1 therapy.[18][19]

Methodology: Patients were randomized to receive either ficlatuzumab 20 mg/kg

monotherapy every 2 weeks, or ficlatuzumab 20 mg/kg combined with cetuximab 500

mg/m² every 2 weeks.[18]

Primary Objective: To evaluate progression-free survival (PFS).[19]

Secondary Objectives: Assess overall response rate, overall survival, and safety.[16]
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Caption: HGF/c-MET signaling can bypass EGFR blockade, leading to resistance.[2]
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Conclusion
Ficlatuzumab is a targeted biologic with a well-defined mechanism of action, favorable

pharmacokinetic profile, and demonstrated on-target pharmacodynamic activity. By potently

neutralizing HGF, it effectively inhibits the c-Met signaling pathway, a key driver in many

cancers. The strongest clinical evidence to date supports its use in combination with EGFR

inhibitors to overcome resistance, particularly in HPV-negative HNSCC. Ongoing and future

studies will further elucidate the role of ficlatuzumab in the oncology treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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